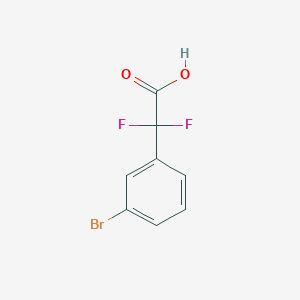

2-(3-Bromophenyl)-2,2-difluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIBFFJUPHCMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-76-8 | |

| Record name | 2-(3-Bromophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(3-Bromophenyl)-2,2-difluoroacetic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is strategically designed in two primary stages: a Reformatsky reaction to construct the core α,α-difluoro-β-hydroxy ester intermediate, followed by a dehydration and subsequent hydrolysis to yield the target carboxylic acid. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoroacetic acid moiety, in particular, is a key pharmacophore found in numerous biologically active compounds. This compound serves as a versatile intermediate, with the bromine atom providing a synthetic handle for further molecular elaboration through cross-coupling reactions. This guide outlines a reliable synthetic pathway commencing from commercially available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence. The cornerstone of this approach is the Reformatsky reaction, which facilitates the formation of the crucial carbon-carbon bond between an organozinc reagent derived from an α-haloester and an aldehyde.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate via Reformatsky Reaction

The first critical step involves the synthesis of the ester precursor, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This is achieved through the renowned Reformatsky reaction.

Mechanistic Insight: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters.[1][2][3] It involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-haloester, in this case, ethyl bromodifluoroacetate, to form an organozinc reagent known as a Reformatsky enolate.[1][4] This enolate is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule.[1][4] The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone, here 3-bromobenzaldehyde, through a six-membered chair-like transition state to form a zinc alkoxide.[1][2] Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.

Caption: Simplified mechanism of the Reformatsky reaction.

Experimental Protocol: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate

Materials:

-

3-Bromobenzaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc dust (Rieke® Zinc is recommended for higher reactivity)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with activated zinc dust (1.5 equivalents).

-

Initiation: A small crystal of iodine can be added to activate the zinc surface. The flask is gently warmed with a heat gun until the purple color of the iodine disappears.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the dropwise addition of a solution of 3-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF from the dropping funnel.

-

Reaction: The reaction mixture is stirred at room temperature and may be gently heated to reflux to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 2-(3-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Bromobenzaldehyde | 1.0 | 185.02 |

| Ethyl bromodifluoroacetate | 1.2 | 202.98 |

| Activated Zinc | 1.5 | 65.38 |

Table 1: Stoichiometry for the Reformatsky Reaction.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of the ester is typically carried out under basic conditions, a process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide ion to form the carboxylate salt. This deprotonation step is essentially irreversible and drives the reaction to completion.[6] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Materials:

-

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), concentrated or 6M

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (1.0 equivalent) in a mixture of ethanol (or THF) and water.

-

Base Addition: Add sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the organic solvent (ethanol or THF) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated or 6M hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[7][8][9]

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Safety and Handling

-

Organozinc Reagents: Organozinc compounds are sensitive to air and moisture and can be pyrophoric.[5][10] All reactions involving their formation and use should be conducted under an inert atmosphere using anhydrous solvents and oven-dried glassware.

-

Ethyl bromodifluoroacetate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. By employing a strategic Reformatsky reaction followed by a standard ester hydrolysis, this valuable building block can be accessed in a straightforward manner. The provided protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary information for the successful synthesis and handling of this compound.

References

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

-

Mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

-

Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

3-Bromobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

- US Patent No. US5387713A. (1995). Process for purification of carboxylic acids. Google Patents.

- Hodges, J. C. (1997). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.

-

bbzfrankie. (2013, September 10). How to prepare 3-Bromobenzaldehyde. WordPress.com. Retrieved from [Link]

- US Patent No. US4036887A. (1977). Preparation of 3-bromobenzaldehyde. Google Patents.

-

Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 7. Retrieved from [Link]

- Nájera, C., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1-25.

- Cantillo, D., & Kappe, C. O. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.

- Wu, J., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2684-2723.

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organozinc chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, L., et al. (2020). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. teledyneisco.com [teledyneisco.com]

- 9. benchchem.com [benchchem.com]

- 10. orgsyn.org [orgsyn.org]

In-depth Technical Guide: 2-(3-Bromophenyl)-2,2-difluoroacetic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: Executive Summary

2-(3-Bromophenyl)-2,2-difluoroacetic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a gem-difluoro group, provides a powerful platform for molecular design. The difluoromethyl moiety is a key pharmacophore that can enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups. The bromine atom offers a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable compound.

Scientific Integrity & Logic: Foundational Properties

A thorough understanding of the fundamental physicochemical and spectroscopic properties is essential for the effective application of this compound in research and development.

Physicochemical Data

| Property | Value |

| Molecular Formula | C8H5BrF2O2[1] |

| Molecular Weight | 251.02 g/mol [1][2] |

| CAS Number | 885068-76-8[1][2] |

| Boiling Point | 295.5 ± 35.0 °C (Predicted)[1] |

| Physical Form | Solid |

Spectroscopic Profile

The spectroscopic signature of a molecule provides unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons, with splitting patterns dictated by the substitution on the phenyl ring. A broad singlet corresponding to the carboxylic acid proton will be observed at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterization and will show a singlet for the two equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the carboxylic acid, typically appearing around 1700-1730 cm⁻¹. A broad O-H stretching vibration will also be evident in the 2500-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (M and M+2 peaks of nearly equal intensity).

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common approach involves the hydrolysis of a corresponding ester, which can be prepared via various synthetic strategies.

Synthesis Workflow Example: Hydrolysis of Ethyl Ester

Caption: Generalized workflow for the synthesis of a phenylacetic acid derivative via ester hydrolysis.[3]

Detailed Experimental Protocol: A General Hydrolysis Procedure

This protocol describes a general method for the hydrolysis of an ethyl phenylacetate derivative to the corresponding carboxylic acid.

Materials:

-

Ethyl (3S)-3-(4-bromophenyl)butanoate (or a similar ester)[3]

-

Methanol[3]

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5M)[3]

-

Heptane (for crystallization)[3]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[3]

Procedure:

-

Reaction Setup: A round-bottomed flask equipped with a reflux condenser and a magnetic stir bar is charged with the starting ester and methanol.[3]

-

Saponification: An aqueous solution of NaOH is added to the stirring mixture.[3] The reaction is heated to reflux and maintained at that temperature for a sufficient time to ensure complete hydrolysis of the ester.[3]

-

Workup: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then acidified.

-

Extraction: The product is extracted into an organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude carboxylic acid.[3]

-

Purification: The crude product can be purified by crystallization, for example, from hot heptane.[3]

Causality Behind Experimental Choices:

-

Choice of Base: NaOH is a strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt.

-

Solvent System: The use of methanol helps to solubilize the organic ester in the aqueous base, facilitating the reaction.

-

Acidic Workup: Acidification is necessary to protonate the carboxylate salt and generate the free carboxylic acid.

-

Crystallization: This is a powerful purification technique that relies on the differential solubility of the desired product and impurities in a given solvent.

Chemical Reactivity and Synthetic Applications

The unique trifunctional nature of this compound makes it a versatile intermediate in organic synthesis.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid can be readily transformed into a variety of other functional groups, including:

-

Esters: Via Fischer esterification with an alcohol in the presence of an acid catalyst.

-

Amides: Through coupling with amines using standard peptide coupling reagents.

-

Acid Halides: By reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reactions Involving the Bromine Atom

The bromine atom serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery

The incorporation of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.

-

Metabolic Stability: The high strength of the C-F bond makes the difluoromethyl group resistant to metabolic degradation, often leading to an increased in vivo half-life.

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, potentially influencing the binding affinity of the molecule to its biological target.

-

Bioisosterism: The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, allowing for the fine-tuning of a molecule's biological activity.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[2] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][4] If inhaled, move to fresh air.[2][4] If swallowed, rinse mouth with water and consult a physician.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2]

References

-

MSDS of this compound. (n.d.). Retrieved from [Link]

-

Synthonix. (n.d.). 2-(4-Bromophenyl)-2,2-difluoroacetic Acid. Retrieved from [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]

Sources

Technical Guide: 2-(3-Bromophenyl)-2,2-difluoroacetic Acid

Abstract: This guide provides a comprehensive technical overview of 2-(3-bromophenyl)-2,2-difluoroacetic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We detail its nomenclature, physicochemical properties, a robust synthetic protocol via the Reformatsky reaction, and a complete workflow for its structural characterization using modern spectroscopic techniques. Furthermore, we explore the compound's utility as a versatile building block, contextualized by the broader applications of α,α-difluoroaryl-acetic acid scaffolds in drug discovery and analytical sciences.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named This compound . The presence of the difluoro-acetic acid moiety attached to a brominated phenyl ring makes it a valuable synthetic intermediate, combining the reactivity of an aryl bromide (e.g., for cross-coupling reactions) with the unique electronic properties imparted by the geminal fluorine atoms.

Table 1: Physicochemical Properties of Aryl-difluoroacetic Acid Analogs

| Property | Value (for 2-(4-bromophenyl)-2,2-difluoroacetic acid) | Source |

| CAS Number | 913574-93-3 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Physical Form | Solid (expected to be a white to off-white solid) | |

| Melting Point | 95-97 °C | [2][3] |

| Purity | Typically ≥95-97% from commercial suppliers | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| logP (Predicted) | 2.6255 | [1] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: a zinc-mediated Reformatsky reaction followed by ester hydrolysis. This classic organometallic reaction is well-suited for creating carbon-carbon bonds with α-halo esters and is less basic than Grignard or organolithium reagents, preventing side reactions.[4][5]

Step 1: Reformatsky Reaction for Ethyl 2-(3-bromophenyl)-2,2-difluoro-2-hydroxyacetate

The core of the synthesis involves the reaction of 3-bromobenzaldehyde with a Reformatsky reagent generated in situ from ethyl bromodifluoroacetate and activated zinc.[4][6]

Protocol:

-

Zinc Activation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add zinc dust (1.5 eq.). Activate the zinc by stirring with 1 M HCl (small volume) for 15 minutes, followed by decanting and washing with anhydrous diethyl ether (3x) and drying under high vacuum.

-

Reagent Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

Initiation: In a separate, dry dropping funnel, prepare a solution of 3-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.

-

Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction (indicated by a slight exotherm or color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring at reflux for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude β-hydroxy ester.

Step 2: Hydrolysis to this compound

The crude ester from the previous step is hydrolyzed to the final carboxylic acid product.

Protocol:

-

Saponification: Dissolve the crude ethyl ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

-

Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the acidic aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy is required.

Nuclear Magnetic resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified, dry product.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | > 10 | broad singlet | - | -COOH |

| ~7.8-7.9 | singlet (or triplet) | J ≈ 1-2 Hz | H-2 (Ar-H) | |

| ~7.6-7.7 | doublet of triplets | J ≈ 8 Hz, 2 Hz | H-4/H-6 (Ar-H) | |

| ~7.3-7.4 | triplet | J ≈ 8 Hz | H-5 (Ar-H) | |

| ¹³C NMR | ~165-170 (t) | triplet | JC-F ≈ 25-30 Hz | -COOH |

| ~130-135 | multiplet | - | Ar-C (quaternary) | |

| ~120-135 | multiplet | - | Ar-CH | |

| ~122.5 | singlet | - | Ar-C-Br | |

| ~115 (t) | triplet | ¹JC-F ≈ 250-260 Hz | -CF₂- | |

| ¹⁹F NMR | -90 to -110 | singlet | - | -CF₂- (proton decoupled) |

Causality: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid deshields the alpha-carbon, shifting its ¹³C resonance downfield and splitting it into a triplet due to C-F coupling. The wide chemical shift range of ¹⁹F NMR makes it an unambiguous tool for confirming the presence of the -CF₂- group.[8][9]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry (ESI-): Electrospray ionization in negative mode should reveal the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be a key diagnostic feature, showing two major peaks separated by 2 Da.

-

Infrared Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1730 cm⁻¹). Strong C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region.

Caption: Self-validating workflow for product purification and analysis.

Applications in Drug Discovery and Chemical Synthesis

Intermediate for Bioactive Molecules

The title compound is a valuable building block for synthesizing more complex molecules, particularly in drug discovery. The aryl bromide functionality serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position.

A pertinent example is the development of kinase inhibitors. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , was designed and synthesized as a selective inhibitor of Aurora A kinase, a key regulator of cell division and a target in cancer therapy. This demonstrates the utility of the 2-(3-bromophenyl) scaffold in generating potent and selective enzyme inhibitors.

Role of the Difluoroacetic Acid Moiety

The α,α-difluoro substitution is a critical feature that modulates the properties of the molecule. It significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog. In a biological context, this can enhance binding affinity to protein targets through stronger hydrogen bonding or ionic interactions.

Furthermore, difluoroacetic acid (DFA) itself has found applications in analytical chemistry as a superior ion-pairing agent for liquid chromatography-mass spectrometry (LC-MS) analyses of peptides and proteins. Compared to trifluoroacetic acid (TFA), DFA causes less signal suppression in the mass spectrometer, and compared to formic acid (FA), it provides better chromatographic peak shape. This highlights the favorable physicochemical properties imparted by the difluoromethyl group.

References

- 1. chemscene.com [chemscene.com]

- 2. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]

- 3. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

2-(3-Bromophenyl)-2,2-difluoroacetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Molecular Profile

This compound (CAS No: 885068-76-8) is a halogenated aromatic carboxylic acid.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the meta-position and a difluoroacetic acid moiety. This combination of functional groups makes it a valuable and versatile intermediate in organic synthesis.

The presence of the geminal difluoro group at the α-carbon significantly influences the molecule's electronic properties, enhancing the acidity of the carboxylic acid compared to its non-fluorinated analogues. The bromine atom serves as a crucial handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][3] |

| Molecular Weight | 251.02 g/mol | [1][4] |

| CAS Number | 885068-76-8 | [1][5] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | [3] |

| InChI Key | CYIBFFJUPHCMOO-UHFFFAOYSA-N | [3] |

| Boiling Point | 295.5±35.0 °C (Predicted) | [4] |

| Synonyms | Benzeneacetic acid, 3-bromo-α,α-difluoro- | [4][6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.5!"]; C5 [label="C", pos="0.85,0.5!"]; C6 [label="C", pos="0,-1.5!"]; Br [label="Br", pos="2.6,-1.5!"]; C_alpha [label="C", pos="-2.15,1.25!"]; F1 [label="F", pos="-2.6,2.5!"]; F2 [label="F", pos="-3.2,0.5!"]; C_carboxyl [label="C", pos="-1.3,2.8!"]; O1 [label="O", pos="-0.25,2.8!"]; O2_H [label="OH", pos="-1.8,4!"];

// Define aromatic ring bonds C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1;

// Substituents C1 -- C_alpha; C3 -- Br; C_alpha -- F1; C_alpha -- F2; C_alpha -- C_carboxyl; C_carboxyl -- O1 [label="", style=double]; C_carboxyl -- O2_H; }

Caption: 2D Structure of this compound.

Synthesis and Reactivity

The synthesis of α,α-difluoroaryl-acetic acids like the title compound typically involves multi-step sequences. While specific proprietary methods may vary, a general and logical synthetic approach can be conceptualized.

Generalized Synthetic Workflow

A plausible route begins with a suitable brominated aromatic precursor, which is then elaborated to introduce the difluoroacetic acid side chain. This often involves the formation of a difluoroenolate or an equivalent species that can react with an aryl halide.

Caption: Generalized synthetic workflow for the target compound.

Key Chemical Reactivity

The utility of this compound in drug development stems from the reactivity of its functional groups:

-

Carboxylic Acid Group: This group readily participates in standard reactions such as esterification and amidation, allowing for its conjugation to other molecules or its conversion into a bioisostere.

-

Bromophenyl Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular scaffolds from this relatively simple starting material. The ability to use this building block in late-stage functionalization is a significant advantage in discovery chemistry.

Caption: Reactivity map showing key transformations.

Applications in Drug Discovery and Development

Fluorinated compounds are of immense interest in medicinal chemistry. The incorporation of fluorine atoms can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂) is often used as a bioisostere for a carbonyl or hydroxyl group, potentially improving the pharmacokinetic profile of a drug candidate.

A prime example highlighting the utility of the 2-(3-bromophenyl)acetic acid scaffold is in the development of kinase inhibitors. Research has shown that derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can be synthesized and evaluated as potent and selective inhibitors of kinases like Aurora A, which are important targets in oncology.[7][8][9] In this context, the parent compound serves as a critical starting material where the bromophenyl group is used to build the larger, more complex quinazoline system. The resulting molecule was identified as a potential lead for further optimization in the development of anticancer agents with apoptosis-inducing properties.[7][8][9]

This demonstrates a classic drug development strategy: using a well-defined, reactive fragment like this compound to explore chemical space around a biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

The signal word associated with these hazards is "Warning".[5]

Recommended Handling and First Aid Protocol

| Aspect | Protocol |

| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood.[10][11] |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11] |

| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[2][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][11] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[11] |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its unique combination of a reactive carboxylic acid, a versatile brominated handle for cross-coupling, and the influential difluoro motif provides a direct pathway to novel and complex molecular architectures. Its demonstrated application in the synthesis of kinase inhibitors underscores its value as a foundational building block for creating the next generation of targeted therapeutics. Understanding its properties, reactivity, and handling is essential for leveraging its full potential in the research and development landscape.

References

-

Capot Chemical. Specifications of this compound. [Link]

-

PubChemLite. This compound. [Link]

-

Chemspace. 2-(3-bromo-4-fluorophenyl)-2,2-difluoroacetic acid. [Link]

-

PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]

-

PubMed. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

ResearchGate. (PDF) 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 4. 885068-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

physical properties of 2-(3-Bromophenyl)-2,2-difluoroacetic acid

An In-depth Technical Guide to the Physical Properties of 2-(3-Bromophenyl)-2,2-difluoroacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted , a compound of interest in synthetic and medicinal chemistry. As a substituted phenylacetic acid derivative, its characteristics are crucial for understanding its reactivity, solubility, and potential applications as a building block in the development of novel molecules. This document synthesizes available data to provide a reliable reference for laboratory and development settings.

Core Chemical Identity

This compound is identified by the following key parameters:

-

Chemical Name: this compound[1]

The structural arrangement of this molecule, featuring a bromine atom at the meta position of the phenyl ring and two fluorine atoms on the alpha-carbon, dictates its unique chemical and physical behavior.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of the compound. It is critical to note that while some data is available from chemical suppliers, other values are predicted through computational models and have not been experimentally verified.

| Property | Value | Source/Comment |

| Appearance | Colourless/white small crystals[1] | As supplied by chemical vendors. |

| Molecular Weight | 251.02 g/mol [1][2][3] | Calculated from the molecular formula. |

| Boiling Point | 295.5 ± 35.0 °C[1] | Predicted value. |

| Density | 1.733 ± 0.06 g/cm³[1] | Predicted value. |

| pKa | 1.01 ± 0.10[1] | Predicted value; indicates strong acidity. |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] | Standard for stable carboxylic acids. |

Note on Isomeric Data: The melting point for the related isomer, 2-(4-Bromophenyl)-2,2-difluoroacetic acid, is reported in the range of 94-97 °C[5][6]. While not directly applicable to the 3-bromo isomer, it provides a useful estimation. Experimental determination for the 3-bromo isomer is required for confirmation.

Spectroscopic Profile (Expected)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the substituted phenyl ring will appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will be significantly downfield (>165 ppm). The carbon bearing the two fluorine atoms (Cα) will appear as a triplet due to C-F coupling. The six aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, appearing as a singlet in a proton-decoupled spectrum.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. A very broad absorption from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹. C-F stretching bands will be visible in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 250 and 252).

Experimental Workflow for Property Verification

To ensure the trustworthiness of physical data, a systematic experimental approach is necessary. The following workflow outlines the logical progression for the characterization of a newly synthesized or procured batch of this compound.

Caption: Standard workflow for chemical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry crystalline solid.

-

Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to obtain an accurate melting point.

-

Reporting: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

Protocol 2: Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the acid (e.g., 25 mg) and dissolve it in a known volume of a suitable solvent mixture (e.g., 50 mL of 1:1 water/methanol). The use of a co-solvent is necessary due to the poor water solubility of the compound.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot.

Safety, Handling, and Storage

While a comprehensive toxicological profile has not been established, data from safety data sheets (SDS) for this and similar compounds indicate the following precautions are necessary[2].

-

Hazards: May cause respiratory irritation, skin irritation, and serious eye damage.[7] The chemical, physical, and toxicological properties have not been thoroughly investigated[2].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a particle respirator may be necessary[2].

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[2].

-

Skin Contact: Wash off with soap and plenty of water[2].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[2].

-

Ingestion: Rinse mouth with water. Do not induce vomiting[8]. In all cases of exposure, consult a physician[2].

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[1][5].

Conclusion

This compound is a solid, strongly acidic compound whose physical properties are dominated by the presence of the carboxylic acid, the aromatic ring, and the halogen substituents. While key data points such as boiling point and density are currently based on predictions, the provided experimental workflows offer a clear path for their empirical validation. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its successful application in research and development.

References

-

MSDS of this compound. 2

-

Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid - Smolecule. 9

-

885068-76-8(this compound) Product Description - ChemicalBook. Link

-

913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Apollo Scientific. Link

-

2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem. Link

-

913574-93-3 | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Chem-Impex International. Link

-

2-(4-Bromophenyl)-2,2-difluoroacetic Acid - Sigma-Aldrich. Link

-

2-(2-Bromophenyl)-2,2-difluoroacetic acid - AK Scientific, Inc. Link

-

913574-93-3 | 2-(4-Bromophenyl)-2,2-difluoroacetic acid - Chem-Impex. Link

-

Specifications of this compound - Capot Chemical. Link

-

This compound - Echemi. Link

-

2-Bromo-2,2-difluoroacetic acid SDS, 354-08-5 Safety Data Sheets - ECHEMI. Link

Sources

- 1. 885068-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. capotchem.cn [capotchem.cn]

- 3. capotchem.com [capotchem.com]

- 4. echemi.com [echemi.com]

- 5. escales | Virtual tour generated by Panotour [ub.edu]

- 6. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]

2-(3-Bromophenyl)-2,2-difluoroacetic acid structural information and SMILES

An In-depth Technical Guide to 2-(3-Bromophenyl)-2,2-difluoroacetic acid for Advanced Research

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the privileged structural motifs, α,α-difluoroacetic acids have garnered significant attention. The geminal difluoro group acts as a bioisostere for a carbonyl or hydroxyl group, enhancing binding interactions and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a key building block for researchers and scientists engaged in the development of novel therapeutics. Its unique combination of a brominated aromatic ring—a versatile handle for cross-coupling reactions—and the difluoroacetic acid moiety makes it a compound of significant interest for creating diverse chemical libraries and probing biological systems.

Part 1: Core Structural and Physicochemical Profile

A molecule's utility in a research context is fundamentally defined by its structure and inherent properties. Below is a detailed summary of the key identifiers and physicochemical characteristics of this compound.

Key Structural Identifiers

Precise identification is critical for sourcing, regulatory documentation, and computational modeling. The structural details for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 885068-76-8 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][3] |

| Molecular Weight | 251.02 g/mol | [1][2] |

| SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | [3] |

| InChI | InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | [3] |

| InChIKey | CYIBFFJUPHCMOO-UHFFFAOYSA-N | [3] |

Physicochemical Properties

These properties are essential for predicting the compound's behavior in various experimental conditions, from reaction solvents to biological assays.

| Property | Value | Notes |

| Boiling Point | 295.5 ± 35.0 °C | Predicted value[1] |

| XlogP | 2.8 | Predicted value, indicating moderate lipophilicity[3] |

| Physical Form | Solid | Typically a yellow to white solid[4] |

| Purity | ≥97% - 98% | As commonly supplied by commercial vendors[2][5] |

Part 2: Synthesis and Reactivity

The synthesis of aryl-difluoroacetic acids is a non-trivial process that has seen significant methodological advancements. Understanding the synthetic rationale is key to its application and potential modification.

A Plausible Synthetic Workflow

While specific, proprietary synthesis routes may vary, a common and logical approach involves the introduction of the difluoroacetate moiety onto the brominated aromatic precursor. The following represents a generalized, field-proven protocol.

Workflow Rationale: The core challenge is the efficient formation of the C-CF₂ bond. Modern methods often bypass harsh conditions by using specialized fluorinating agents or difluorinated building blocks. A common strategy is the reaction of a Grignard reagent derived from 3-dibromobenzene with an appropriate electrophilic difluoroacetyl source.

Step-by-Step Protocol:

-

Formation of the Grignard Reagent:

-

Reactants: 1,3-Dibromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF or Diethyl Ether).

-

Procedure: Under an inert atmosphere (Argon or Nitrogen), slowly add a solution of 1,3-dibromobenzene to a suspension of activated magnesium turnings in anhydrous THF. The reaction is exothermic and should be initiated with gentle heating or an initiator like iodine. Maintain a gentle reflux until the magnesium is consumed.

-

Causality: This step creates a potent nucleophilic organometallic species, 3-bromophenylmagnesium bromide, which is poised to react with an electrophilic carbon source. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent by water.

-

-

Reaction with a Difluoroacetyl Electrophile:

-

Reactants: The prepared Grignard reagent and an ethyl bromodifluoroacetate or a similar electrophile.

-

Procedure: Cool the Grignard solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add ethyl bromodifluoroacetate dropwise. The reaction mixture is stirred at low temperature for several hours before being allowed to warm to room temperature.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the difluoroacetate. Low temperatures are crucial to prevent side reactions, such as self-condensation or decomposition.

-

-

Hydrolysis and Work-up:

-

Reactants: The reaction mixture and an aqueous acid solution (e.g., 1M HCl).

-

Procedure: Carefully quench the reaction by pouring it over a mixture of ice and dilute HCl. This protonates the intermediate alkoxide. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Causality: The acidic work-up serves to neutralize the reaction and hydrolyze the ester to the final carboxylic acid product.

-

-

Purification:

-

Method: The crude product is typically purified by recrystallization or column chromatography to yield this compound of high purity[6].

-

Causality: Purification is essential to remove unreacted starting materials and by-products, ensuring the compound is suitable for subsequent high-sensitivity applications like biological screening[7].

-

Chemical Reactivity and Derivatization

The structure of this compound offers two primary points for chemical modification, making it a versatile building block:

-

The Carboxylic Acid Group: Can be readily converted into esters, amides (e.g., 2-(3-Bromophenyl)-2,2-difluoroacetamide[8]), or acid chlorides, allowing for linkage to other molecules of interest. It can also be reduced to the corresponding alcohol.

-

The Bromophenyl Ring: The bromine atom is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide array of substituents at the 3-position of the phenyl ring, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold in medicinal chemistry. The drug discovery process is a complex, multi-stage endeavor, and this molecule provides a valuable starting point.[9]

Role as a Fragment in Kinase Inhibitor Design

Kinases are a critical class of drug targets, particularly in oncology. The phenylacetic acid scaffold is a common feature in many kinase inhibitors. A notable example is the development of quinazoline derivatives as Aurora A kinase inhibitors. Research has shown that compounds incorporating a 2-(3-bromophenyl) moiety can exhibit potent and selective inhibitory activity.[10][11][12]

In one study, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent lead compound that induced apoptosis and arrested the cell cycle in cancer cell lines.[10][12] The 3-bromophenyl group in this context is crucial, as it occupies a specific pocket in the kinase's active site, and the bromine atom can be used as a vector to explore further interactions and optimize binding affinity through subsequent chemical modifications.

Workflow: From Building Block to Lead Candidate

The integration of a fragment like this compound into a drug discovery pipeline follows a structured, iterative cycle.

Caption: Iterative drug discovery cycle using the title compound.

This workflow illustrates the central role of the "Make" phase, where the chemical versatility of this compound is exploited to rapidly synthesize a diverse library of compounds. The subsequent testing and analysis phases feed back into the design of the next generation of molecules, progressively optimizing for potency, selectivity, and drug-like properties.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling is paramount. While a full safety data sheet (SDS) should always be consulted, GHS hazard statements for similar brominated phenylacetic acids provide guidance.

-

Potential Hazards: May cause skin corrosion or irritation, serious eye damage, and may be harmful if swallowed.[13]

-

Recommended Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by the reactive handles of the carboxylic acid and the bromophenyl group, combined with the beneficial physicochemical properties imparted by the geminal difluoro atoms, makes it an exceptionally valuable building block. For researchers aiming to develop novel therapeutics, particularly in the competitive arena of kinase inhibition, this molecule offers a robust and versatile starting point for the synthesis of next-generation drug candidates.

References

- 1. 885068-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. PubChemLite - this compound (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]

- 4. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 5. chemscene.com [chemscene.com]

- 6. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]

- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1375472-86-8|2-(3-Bromophenyl)-2,2-difluoroacetamide|BLD Pharm [bldpharm.com]

- 9. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation - Australian Journal of Biomedical Research [aubiomed.org]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]

solubility of 2-(3-Bromophenyl)-2,2-difluoroacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Bromophenyl)-2,2-difluoroacetic Acid in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest in contemporary drug discovery and development. The document delineates the theoretical principles governing its solubility, rooted in its unique physicochemical properties. A detailed, field-proven experimental protocol for the quantitative determination of its solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), is presented. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring both scientific integrity and operational efficiency.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For active pharmaceutical ingredients (APIs) like this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical determinant of its developability. Solubility impacts every stage of the pharmaceutical pipeline, from synthetic route optimization and purification to the formulation of the final dosage form and its ultimate bioavailability.

This guide delves into the solubility characteristics of this compound, a molecule featuring a confluence of structural motifs—a brominated aromatic ring and a difluoroacetic acid group—that bestow upon it a distinct physicochemical personality. We will explore the theoretical underpinnings of its solubility, provide a robust experimental framework for its quantitative assessment, and discuss the practical implications for its handling and formulation.

Physicochemical Properties of this compound

A molecule's solubility is an emergent property of its intrinsic physicochemical characteristics. For this compound, the key parameters are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| CAS Number | 885068-76-8 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | >98% (typical) | [2] |

The presence of the carboxylic acid group suggests the potential for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The aromatic ring contributes to van der Waals interactions and potential π-π stacking. The highly electronegative fluorine atoms and the bromine atom introduce significant polarity and alter the electronic distribution across the molecule.

Theoretical Framework for Solubility

The Thermodynamics of Dissolution

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:

ΔG_mix = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline solid.

The enthalpy of solution is a critical factor. For a solid, it can be conceptualized as the sum of the lattice energy (the energy required to break the crystal lattice, which is endothermic) and the solvation energy (the energy released when solute molecules interact with solvent molecules, which is exothermic). A strong crystal lattice (indicated by a high melting point) will require more energy to break, thus disfavoring dissolution.

"Like Dissolves Like": A Molecular Perspective

The adage "like dissolves like" is a useful heuristic for predicting solubility. It implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, this means:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to interact favorably with the carboxylic acid group. Good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors and have significant dipole moments. They are expected to be effective solvents, particularly DMSO and DMF, which are known for their high solvating power for a wide range of organic compounds.[3]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. Due to the polar nature of the carboxylic acid and the halogen substituents, low solubility is predicted in these solvents.

Predictive Models: Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with closer HSP values. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, good solubility is likely.

Below is a conceptual workflow for using HSP in solvent selection.

Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.

Experimental Determination of Solubility

While theoretical models provide valuable guidance, empirical determination remains the gold standard for obtaining accurate solubility data. The saturation shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[5]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.01 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for reversed-phase chromatography (e.g., C18)

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 20 mg of the compound to each vial.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period. It is crucial to establish the time to reach equilibrium; this can be done by sampling at various time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer increases.

-

Sample Collection and Preparation: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

The following diagram illustrates the experimental workflow.

Caption: Shake-flask solubility determination workflow.

Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is typically suitable for quantifying aromatic carboxylic acids.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Aromatic compounds typically have strong absorbance in the 254 nm region.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The curve must demonstrate linearity over the expected concentration range of the diluted samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison between different solvents and conditions.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Hexane | 0.1 | < 0.1 | < 0.0004 | Very Slightly Soluble |

| Toluene | 2.4 | ~ 1.5 | ~ 0.006 | Slightly Soluble |

| Dichloromethane | 3.1 | ~ 25 | ~ 0.10 | Soluble |

| Ethyl Acetate | 4.4 | ~ 50 | ~ 0.20 | Soluble |

| Acetone | 5.1 | ~ 150 | ~ 0.60 | Freely Soluble |

| Methanol | 5.1 | > 200 | > 0.80 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 300 | > 1.19 | Very Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the expected trend of increasing solubility with increasing solvent polarity is a key validation point. Deviations from this trend can provide insights into specific solute-solvent interactions.

Safety Precautions

A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.[5] Key safety considerations include:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Hazards: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed.[7]

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a multifaceted approach to understanding the . By integrating theoretical principles with a practical and robust experimental protocol, researchers can confidently and accurately characterize this crucial physicochemical property. The insights gained from such studies are invaluable for guiding synthetic strategies, optimizing purification processes, and developing effective pharmaceutical formulations, ultimately accelerating the transition of promising drug candidates into life-saving medicines.

References

- 1. 885068-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthonix, Inc > 885068-76-8 | this compound [synthonix.com]

- 3. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. capotchem.cn [capotchem.cn]

- 6. aksci.com [aksci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Safe Handling of 2-(3-Bromophenyl)-2,2-difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(3-Bromophenyl)-2,2-difluoroacetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Chemical and Physical Properties

| Property | Value (for 2-(4-Bromophenyl)-2,2-difluoroacetic acid) | Reference |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.03 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | 94-97 °C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Note: The GHS classification is based on data for structurally similar compounds and should be treated as a strong indicator of the hazards of this compound.

Toxicological Profile: An Evidence-Based Assessment